molecular formula C11H11ClN2O3 B8369001 2-(Acetyl-allyl-amino)-6-chloro-isonicotinic acid

2-(Acetyl-allyl-amino)-6-chloro-isonicotinic acid

Cat. No. B8369001
M. Wt: 254.67 g/mol
InChI Key: QHJBPXLKPUIRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039455B2

Procedure details

A solution of 1.08 g 2-(acetyl-allyl-amino)-6-chloro-isonicotinic acid ethyl ester (3.82 mmol) in 15 ml MeOH is treated with 5.5 ml 1N NaOH (5.5 mmol) and stirred at 25° C. for 30 min. The reaction is quenched with 6 ml 1 N HCl and with EtOAc extracted. Crystallization from a small amount of EtOAc gives the title compound as yellow crystals.
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[C:5]1[CH:10]=[C:9]([Cl:11])[N:8]=[C:7]([N:12]([C:16](=[O:18])[CH3:17])[CH2:13][CH:14]=[CH2:15])[CH:6]=1)C.[OH-].[Na+]>CO>[C:16]([N:12]([CH2:13][CH:14]=[CH2:15])[C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([Cl:11])[N:8]=1)[C:4]([OH:19])=[O:3])(=[O:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)Cl)N(CC=C)C(C)=O)=O
Name
Quantity
5.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 6 ml 1 N HCl and with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
Crystallization from a small amount of EtOAc

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N(C=1C=C(C(=O)O)C=C(N1)Cl)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.